molecular formula C24H24FNO3 B562912 Fluvastatin Lactone CAS No. 94061-83-3

Fluvastatin Lactone

货号: B562912
CAS 编号: 94061-83-3
分子量: 393.4 g/mol
InChI 键: VPXDEUFAXJFWBG-MCBHFWOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :
    • δ 1.35 ppm (d, 6H, isopropyl CH₃)
    • δ 5.37–5.32 ppm (m, 1H, pyran-2-one H-4)
    • δ 6.86–7.39 ppm (m, 8H, aromatic and ethenyl protons).
  • ¹³C NMR :
    • δ 172.1 ppm (C=O lactone)
    • δ 162.3 ppm (C-F aromatic).

Infrared (IR) Spectroscopy

  • C=O Stretch : 1699.8 cm⁻¹ (lactone carbonyl).
  • O-H Stretch : Absent in lactone form, distinguishing it from the hydroxy acid.

Mass Spectrometry

  • ESI-MS (Positive Mode) :
    • [M+H]⁺ at m/z 394.2
    • Fragment ions at m/z 376.1 (loss of H₂O) and 318.0 (indole ring cleavage).

Tabulated Spectral Data

Technique Key Signals Assignment
¹H NMR δ 1.35 (d), δ 5.37–5.32 (m) Isopropyl CH₃, pyran H-4
IR 1699.8 cm⁻¹ Lactone C=O stretch
MS [M+H]⁺ 394.2 Molecular ion

属性

IUPAC Name

(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO3/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-19-13-18(27)14-23(28)29-19/h3-12,15,18-19,27H,13-14H2,1-2H3/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDEUFAXJFWBG-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(CC(=O)O3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@H](CC(=O)O3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652593
Record name (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94061-83-3
Record name (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94061-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Direct Cyclization from Hydroxy Acid

Fluvastatin’s hydroxy acid undergoes lactonization under acidic aqueous conditions. A representative protocol involves dissolving fluvastatin sodium (hydroxy acid form) in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and water, acidified with hydrochloric acid to pH 2–3. The solution is heated to 60–80°C for 4–6 hours, during which the hydroxy acid cyclizes into the lactone. The product is isolated via solvent extraction using dichloromethane, followed by evaporation under reduced pressure. Yields typically range from 70–85%, with purity >95% confirmed by HPLC.

Solvent-Mediated Lactonization

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance lactonization kinetics by stabilizing transition states. A patent-derived method combines fluvastatin sodium with DMF and p-toluenesulfonic acid (pTSA) at 100°C for 2 hours, achieving 92% conversion to the lactone. The use of molecular sieves to sequester water shifts equilibrium toward lactone formation, further improving yields.

Enzymatic and Metabolic Pathways

Human carboxylesterase 1 (hCE1) and UDP-glucuronosyltransferases (UGTs) mediate the bidirectional conversion of fluvastatin’s lactone and hydroxy acid forms in vivo. While hCE1 hydrolyzes the lactone to the active hydroxy acid, UGT1A3 glucuronidates the hydroxy acid, facilitating spontaneous lactonization. In vitro applications of these enzymes remain limited due to scalability challenges, though immobilized hCE1 systems have achieved 65% lactone hydrolysis within 3 hours under physiological conditions.

Industrial-Scale Synthesis: Patent-Derived Methods

Ester Hydrolysis and Lactonization

A scalable route from fluvastatin methyl ester involves sequential hydrolysis and acidification:

  • Hydrolysis : Fluvastatin methyl ester (1.0 eq) is treated with aqueous sodium hydroxide (1.1 eq) in a 9:1 (v/v) isopropanol-water mixture at reflux for 3 hours.

  • Acidification : The resulting sodium salt is cooled to 25°C, and hydrochloric acid (2.0 eq) is added dropwise, inducing lactonization.

  • Crystallization : The lactone is crystallized from a 1:4 (v/v) dichloromethane-MTBE mixture, yielding 88% pure product.

Solid-State Lactonization

Form XIV fluvastatin sodium, a hygroscopic polymorph, converts to the lactone upon exposure to 100% relative humidity (RH) for 11 days. This solid-state process avoids solvent use but requires rigorous humidity control, limiting its industrial applicability.

Analytical and Purification Techniques

Chromatographic Analysis

Reverse-phase HPLC with a C18 column (mobile phase: 60:40 acetonitrile-0.1% phosphoric acid) resolves fluvastatin lactone (retention time: 12.3 min) from the hydroxy acid (retention time: 9.8 min). UV detection at 238 nm provides quantification limits of 0.1 µg/mL.

Crystallization Optimization

Recrystallization from THF/water mixtures (5% v/v water) at 50°C yields this compound as needle-like crystals with a melting point of 158–160°C. X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Scalability
Acid-catalyzed (HCl)THF/water, 60°C, 6 h8597High
Solvent-mediated (pTSA)DMF, 100°C, 2 h9299Moderate
Enzymatic (hCE1)Phosphate buffer, pH 7.4, 37°C, 3 h6590Low
Industrial hydrolysisIsopropanol-water, reflux8895High

化学反应分析

Types of Reactions

Fluvastatin Lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Hydrolysis: Basic conditions using sodium hydroxide or potassium hydroxide.

    Lactonization: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products Formed

    Oxidation: Epoxide impurities.

    Hydrolysis: Hydroxy acid form of Fluvastatin.

    Lactonization: this compound.

科学研究应用

Scientific Research Applications

Fluvastatin Lactone has diverse applications in scientific research:

  • Chemistry : It serves as a model compound for studying the stability and degradation pathways of statins. Researchers utilize it to understand the hydroxy acid-lactone interconversion mechanism under varying pH conditions .
  • Biology : Investigations focus on its effects on cellular processes, particularly regarding potential myotoxicity. Studies have shown that fluvastatin can induce mitochondrial changes that precede myofibril damage in muscle tissues .
  • Medicine : this compound is pivotal in developing lipid-lowering therapies. It is extensively studied for its pharmacokinetics and pharmacodynamics, contributing to our understanding of statin therapy's clinical implications .
  • Industry : The compound is employed in pharmaceutical formulations and analytical methods for statin determination, enhancing drug development processes .

Pharmacodynamics

This compound primarily functions as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition leads to:

  • Decreased Cholesterol Synthesis : The compound significantly lowers cholesterol biosynthesis by inhibiting the mevalonate pathway.
  • Increased LDL Uptake : It enhances the uptake of low-density lipoprotein (LDL) by liver cells, effectively reducing plasma cholesterol levels.

Metabolism

The metabolism of this compound predominantly occurs in the liver. Key findings include:

  • Intrinsic Clearance : Studies indicate high intrinsic clearance values for this compound compared to its acid form, suggesting rapid metabolism .
CompoundIntrinsic Clearance (CLint) ml/min/mg
This compoundHigh (exact value varies by study)
Fluvastatin AcidLow (<0.1 - 80)

Case Studies

Several case studies highlight the effectiveness and unique properties of this compound:

  • Effectiveness in Hyperlipidemia : Clinical trials have demonstrated significant reductions in LDL cholesterol levels among patients treated with fluvastatin compared to baseline measurements. The active form has shown greater therapeutic efficacy than the lactone form .
  • Comparative Pharmacology : Research comparing various statins indicates that Fluvastatin's metabolic profile allows for unique drug interactions influenced by genetic factors affecting metabolism via cytochrome P450 enzymes .
  • Myotoxicity Investigation : A study on Drosophila models revealed that chronic treatment with fluvastatin led to mitochondrial fragmentation and subsequent myofibril damage, suggesting a time-dependent relationship between mitochondrial health and muscle integrity .

生物活性

Fluvastatin, a member of the statin family, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which is crucial in cholesterol biosynthesis. The compound exists in two forms: the active hydroxy acid form and the inactive lactone form. Understanding the biological activity of fluvastatin lactone, particularly its pharmacokinetics, metabolic pathways, and therapeutic implications, is essential for optimizing its clinical use.

Overview of Fluvastatin

Fluvastatin is the first entirely synthetic statin and is administered as its monosodium salt. It has a relatively hydrophilic nature with a pKa of 5.5, making it susceptible to interconversion between its active and inactive forms depending on the pH of the environment .

Interconversion Mechanism

The interconversion between the hydroxy acid and lactone forms of fluvastatin is pH-dependent:

  • Acidic Conditions : Both forms are equally probable due to comparable activation barriers (22-28 kcal mol1^{-1}).
  • Basic Conditions : The lactone form is less stable, with a hydrolysis activation barrier of 9 kcal mol1^{-1}, making it less favorable compared to the hydroxy acid form .

This pH-dependent behavior influences the bioavailability and therapeutic efficacy of fluvastatin.

Pharmacodynamics

Fluvastatin primarily exerts its effects through the inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis and increased uptake of low-density lipoprotein (LDL) by liver cells. This mechanism results in lowered plasma cholesterol levels, which is beneficial in managing hyperlipidemia and reducing cardiovascular risk .

Metabolism

The metabolism of this compound occurs predominantly in the liver. Studies indicate that statin lactones are metabolized more extensively than their acid forms. For instance, this compound exhibits significant intrinsic clearance values when subjected to human liver microsomes (HLMs), indicating rapid metabolism .

CompoundIntrinsic Clearance (CLint) ml/min/mg
This compoundHigh (exact value varies by study)
Fluvastatin AcidLow (<0.1 - 80)

Case Studies

  • Effectiveness in Hyperlipidemia : A clinical study demonstrated that patients treated with fluvastatin showed a significant reduction in LDL cholesterol levels compared to baseline measurements. The study highlighted that both forms contributed differently to therapeutic outcomes, where the active form was more effective .
  • Comparative Pharmacology : Research comparing various statins revealed that fluvastatin's metabolic profile allows for unique drug interactions and varied patient responses based on genetic factors affecting metabolism via cytochrome P450 enzymes .

常见问题

Basic: What is the molecular mechanism by which fluvastatin lactone inhibits SERCA, and how does its binding affinity compare to other statin lactones?

This compound inhibits SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) via hydrophobic interactions with residues such as L61, V62, I307, and P312 in the transmembrane domain . Its binding affinity (ΔHbind = −23 kcal/mol) is weaker compared to atorvastatin lactone (ΔHbind = −44 kcal/mol) and rosuvastatin lactone (ΔHbind = −36 kcal/mol), as revealed by molecular docking and free-energy calculations . Methodologically, binding stability can be assessed using in silico simulations (e.g., molecular dynamics) combined with experimental validation via SERCA activity assays under varying statin concentrations .

Basic: Which metabolic enzymes are primarily responsible for this compound metabolism, and how does its interconversion with the acid form influence pharmacokinetics?

This compound is metabolized predominantly by CYP2C9 , with minor contributions from CYP3A4 . The interconversion between its lactone and acid forms introduces pharmacokinetic complexity, as the lactone form is more lipophilic, influencing tissue penetration and half-life. Researchers should employ chiral chromatography (e.g., HPLC with optimized mobile phases) to quantify both forms in plasma . In vitro models using recombinant CYP isoforms or hepatocyte cultures can clarify enzyme-specific contributions .

Basic: What analytical methodologies are recommended for quantifying this compound and its metabolites in biological matrices?

High-performance liquid chromatography (HPLC) with photodiode array detection is widely used. For example, a chemometric approach using a full 2³ factorial design optimizes separation parameters (e.g., pH, organic modifier concentration) to resolve this compound from hydroxy metabolites . Validation should include linearity (R² > 0.99), precision (RSD < 2%), and recovery (>90%) . Plasma samples require protein precipitation with acetonitrile prior to analysis .

Advanced: How can researchers resolve contradictions in reported SERCA inhibition data between this compound and its acid form?

Discrepancies arise from isoform-specific effects: this compound inhibits SERCA1a by ~15–23% at 100 μM, while its acid form shows negligible activity against SERCA1a but modest inhibition of SERCA2a . To address this, design comparative assays using purified SERCA isoforms (1a vs. 2a) under standardized conditions (pH 7.0, 37°C). Pair these with differential scanning calorimetry to assess structural destabilization of SERCA by each form . Additionally, validate findings in cardiomyocyte models to contextualize physiological relevance .

Advanced: What machine learning strategies can identify off-target interactions of this compound, such as SERCA inhibition?

A novel pharmacological space mapping approach combines data augmentation (e.g., structural perturbations of SERCA) with machine learning (ML) models trained on binding affinity datasets . Key steps:

  • Generate 3D structural descriptors of this compound from PubChem (CID: 29980473) .
  • Train ML classifiers (e.g., random forests) on SERCA-inhibitor interaction data.
  • Validate predictions using in vitro SERCA activity assays and molecular dynamics simulations .
    This method identified this compound as a weaker SERCA inhibitor compared to atorvastatin, highlighting its isoform selectivity .

Advanced: How does the lactone-acid interconversion of fluvastatin impact experimental design in pharmacokinetic studies?

The equilibrium between lactone (lipophilic) and acid (hydrophilic) forms affects distribution, metabolism, and clearance. Researchers must:

  • Use stabilized matrices (e.g., acidified plasma) to prevent interconversion during sample collection .
  • Apply stereoselective LC-MS/MS to quantify enantiomers, as CYP2C9 metabolizes 3S,5R-fluvastatin preferentially .
  • Incorporate compartmental modeling to estimate interconversion rates in vivo.
  • Compare results with synthetic analogs lacking lactone functionality to isolate pharmacological effects .

Advanced: What experimental design principles should guide studies on this compound’s off-target effects in cardiovascular models?

Adopt the PICOT framework to structure hypotheses:

  • Population (P): Cardiomyocytes or animal models with SERCA2a overexpression.
  • Intervention (I): this compound (1–100 μM) vs. acid form.
  • Comparison (C): Atorvastatin lactone (positive control for SERCA inhibition).
  • Outcome (O): Calcium transient amplitude, SERCA activity, ATPase kinetics.
  • Time (T): Acute (24 hr) vs. chronic (7-day) exposure .
    Include dose-response curves and negative controls (e.g., vehicle-treated cells) to isolate statin-specific effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。